Physicochemical Property Differentiation: Calculated logP and Solubility vs. Halogenated Analogs
The meta-methylsulfonyl substituent confers a distinct polarity and hydrogen-bond acceptor capacity compared to the halogenated analogs (e.g., HSGN-218 with SCF₃) that dominate the antibacterial patent literature [1]. While experimental logP and solubility data for the target compound are not publicly available, in silico predictions using the XLogP3 algorithm yield a value of approximately 2.8, which is substantially lower than the XLogP3 of ~4.1 calculated for the potent SCF₃-containing analog HSGN-218. This difference of >1 log unit suggests superior aqueous solubility for the methylsulfonyl analog, a property that can be critical for formulation and in vitro assay compatibility.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.8 (in silico) |
| Comparator Or Baseline | HSGN-218 (SCF₃ analog): ~4.1 (in silico) |
| Quantified Difference | ΔXLogP3 ≈ -1.3 |
| Conditions | XLogP3 prediction via PubChem/cheminformatics tools |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially reduced non-specific protein binding, making this compound preferable for in vitro assays requiring high solubility or for medicinal chemistry campaigns prioritizing polar scaffolds.
- [1] Naclerio, G. A., Abutaleb, N. S., Li, D., Seleem, M. N., & Sintim, H. O. (2020). Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo. Journal of Medicinal Chemistry, 63(20), 11934–11944. View Source
